tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
Overview
Description
“tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C9H12BrNO2 . It is also known as “N-Boc-2,5-dihydro-1H-pyrrole” or "tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate" .
Synthesis Analysis
The synthesis of “this compound” can be achieved from “Di-tert-butyl dicarbonate” and "3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE" . Another related compound, “N-Boc-2,5-dihydro-1H-pyrrole”, can be synthesized from "N-boc-diallylamine" .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 279.3±32.0 °C, and its predicted density is 1.37±0.1 g/cm3 .Scientific Research Applications
Synthesis of Pyrrole-3-Carboxylic Acid Derivatives : Herath and Cosford (2010) reported a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilized HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor. This protocol was applied in the multistep synthesis of pyrrole-3-carboxamides, including two CB1 inverse agonists (Herath & Cosford, 2010).
Regio-Selective Synthesis of Pyrrole Derivatives : Nguyen, Schiksnis, and Michelotti (2009) developed a convenient, regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid. This process utilized the bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole to direct selective, un-symmetrical substitutions to specific positions (Nguyen, Schiksnis, & Michelotti, 2009).
Mukaiyama Crossed-Aldol-Type Reaction : Vallat, Buciumas, Neier, and Stoeckli-Evans (2009) studied 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. They observed diastereoselectivity in the Mukaiyama crossed-aldol-type reaction, leading to a syn configuration of newly created chiral centers (Vallat et al., 2009).
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : Porta, Capuzzi, and Bettarini (1994) achieved the synthesis of methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition of methyl 1-tert-butylaziridine-2-carboxylate to 1-aryl-3,3,3-trifluoro-1-propynes (Porta, Capuzzi, & Bettarini, 1994).
Singlet Oxygen Reactions : Wasserman et al. (2004) researched the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to 5-substituted pyrroles, including precursors of prodigiosin (Wasserman et al., 2004).
Synthesis of Chiral Bipyrroles : Skowronek and Lightner (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This compound showed axial chirality and restricted rotation about the bipyrrole bond due to the tert-butyl groups (Skowronek & Lightner, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules . Therefore, its targets would largely depend on the final compound it is used to create.
Mode of Action
It’s worth noting that pyrrole derivatives are often involved in reactions with various biological targets due to the presence of the pyrrole ring, a heterocyclic aromatic organic compound .
Biochemical Pathways
As a chemical intermediate, “tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate” is used in the synthesis of various organic compounds . The specific biochemical pathways it affects would depend on the final compound it is used to synthesize.
Action Environment
The action environment of “this compound” is typically in a laboratory setting, under controlled conditions . Environmental factors that could influence its action include temperature, pH, and the presence of other reactants .
Properties
IUPAC Name |
tert-butyl 3-bromopyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBWQHBOCOJUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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